REACTION_SMILES
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[CH3:16][N:17]=[C:18]=[O:19].[F:1][C:2]([c:3]1[cH:4][c:5]([O:6][CH:7]2[CH2:8][NH:9][CH2:10]2)[cH:11][cH:12][cH:13]1)([F:14])[F:15].[cH:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[F:1][C:2]([c:3]1[cH:4][c:5]([O:6][CH:7]2[CH2:8][N:9]([C:18]([NH:17][CH3:16])=[O:19])[CH2:10]2)[cH:11][cH:12][cH:13]1)([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(OC2CNC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CNC(=O)N1CC(Oc2cccc(C(F)(F)F)c2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |